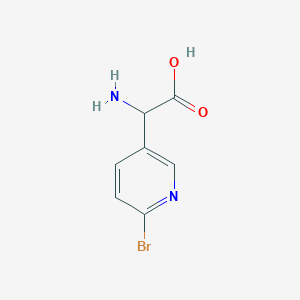

2-Amino-2-(6-bromopyridin-3-YL)acetic acid

Description

Contextualization of Pyridine-Based Chemical Entities

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that feature prominently in medicinal chemistry. rsc.org The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a structural motif found in a vast number of biologically active compounds and FDA-approved drugs. nih.govsigmaaldrich.com Its ability to act as a hydrogen bond acceptor and its polar, ionizable nature enhance the solubility and bioavailability of molecules, making it a desirable scaffold in drug design. medchemexpress.com The versatility of the pyridine nucleus allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds for therapeutic screening. medchemexpress.com

Significance of Bromine and Amino Acid Functionalities in Contemporary Chemistry

The incorporation of a bromine atom into an organic molecule is a key transformation in synthetic chemistry. Bromination reactions provide a pathway to introduce a versatile functional group that can serve as a synthetic intermediate for further chemical modifications. chemicalregister.com Bromo-organic compounds are instrumental in the production of pharmaceuticals and agrochemicals. bldpharm.com The bromine atom can influence a molecule's pharmacokinetic properties and binding affinity to biological targets.

Amino acids are the fundamental building blocks of proteins and play a crucial role in numerous biological processes. google.com In drug discovery, both natural and unnatural amino acids are utilized to create novel therapeutic agents. mdpi.com They can be incorporated into peptide-based drugs, used as drug carriers to improve delivery, or act as standalone therapeutic agents. sigmaaldrich.com The amino acid moiety in 2-Amino-2-(6-bromopyridin-3-YL)acetic acid provides a chiral center, introducing the potential for stereoselective interactions with biological systems. The enantioselective synthesis of α-amino acids is a significant area of research, aiming to produce optically pure compounds for pharmaceutical applications. rsc.orgnih.govrsc.org

Overview of Pyridineacetic Acid Derivatives in Scholarly Investigations

Pyridineacetic acid derivatives are a class of compounds that have been explored for various biological activities. The combination of the pyridine ring and the acetic acid side chain creates a scaffold that can interact with a range of biological targets. Research into these derivatives has uncovered compounds with potential applications in areas such as local anesthesia and as intermediates in the synthesis of more complex molecules. bldpharm.com The specific arrangement of substituents on the pyridine ring and the stereochemistry of the acetic acid side chain are critical factors that determine the biological activity of these compounds.

Current State of Research on this compound and Analogues

Direct academic research focused exclusively on this compound is limited in publicly available literature. However, its availability from chemical suppliers, along with its hydrochloride salt and its (R)-enantiomer, suggests its use as a building block in proprietary drug discovery programs. chemicalregister.combldpharm.com

The synthesis of this compound would likely involve multi-step processes common in organic chemistry. For instance, the synthesis could start from a brominated pyridine precursor, followed by the introduction of the aminoacetic acid side chain. Methods for the enantioselective synthesis of α-amino acids with a pyridine ring have been developed, which could be applicable to the production of specific stereoisomers of this compound. nih.gov

Analogues of this compound, such as other halogenated and substituted pyridine amino acid derivatives, are of interest in medicinal chemistry. For example, related compounds like 2-amino-6-bromopyridine (B113427) are used as starting materials for the synthesis of various other molecules. sigmaaldrich.comsigmaaldrich.com The study of such analogues helps in understanding the structure-activity relationships and in the design of new compounds with desired biological properties.

Below is a table of key information for this compound and a related precursor.

| Property | This compound | 2-Amino-6-bromopyridine |

| CAS Number | 1246609-14-2 chemicalregister.com | 19798-81-3 sigmaaldrich.com |

| Molecular Formula | C₇H₇BrN₂O₂ chemicalregister.com | C₅H₅BrN₂ sigmaaldrich.com |

| Molecular Weight | 231.05 g/mol chemicalregister.com | 173.01 g/mol sigmaaldrich.com |

| Synonyms | AKOS027330455 chemicalregister.com | Not specified |

| Physical Form | Not specified | Powder sigmaaldrich.com |

| Melting Point | Not specified | 88-91 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1246609-14-2 |

|---|---|

Molecular Formula |

C7H7BrN2O2 |

Molecular Weight |

231.05 g/mol |

IUPAC Name |

2-amino-2-(6-bromopyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12) |

InChI Key |

QQSFWGYHRNMALM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(C(=O)O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 6 Bromopyridin 3 Yl Acetic Acid and Its Research Analogues

Approaches to the Chemical Synthesis of 2-Amino-2-(6-bromopyridin-3-YL)acetic Acid

The synthesis of α-amino acids from carbonyl precursors is a cornerstone of organic chemistry, with the Strecker synthesis being a prominent and historically significant method. wikipedia.org This reaction provides a direct route to α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com For the specific target, this compound, a logical synthetic approach begins with the corresponding aldehyde, 6-Bromo-3-pyridinecarboxaldehyde. chemimpex.comsigmaaldrich.com

The Strecker synthesis proceeds in two main stages. masterorganicchemistry.com First, the aldehyde reacts with a source of ammonia (B1221849) (like ammonium (B1175870) chloride) and a cyanide salt (such as potassium or sodium cyanide). masterorganicchemistry.compearson.com This three-component reaction forms an intermediate α-aminonitrile. wikipedia.orgorganic-chemistry.org In the second stage, the nitrile group of this intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, thus completing the synthesis of the α-amino acid. masterorganicchemistry.com

Iminium Formation : The aldehyde reacts with ammonia to form an imine.

Cyanide Addition : A cyanide ion attacks the imine to form an α-aminonitrile.

Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid.

This classical method produces a racemic mixture of the amino acid, and more advanced, asymmetric variations have been developed to achieve enantioselectivity. wikipedia.orgorganic-chemistry.org

Synthesis of Halogenated Pyridine (B92270) Scaffolds as Precursors

The availability of appropriately substituted starting materials is critical for the synthesis. The construction of the 6-bromopyridin-3-yl scaffold requires precise control over the placement of functional groups on the pyridine ring.

Regioselective Bromination of Pyridine Derivatives

Pyridine is an electron-deficient heterocycle, making electrophilic substitution reactions like halogenation challenging compared to benzene. chemimpex.com However, the presence of activating groups, such as an amino group, can facilitate these reactions and direct the position of substitution. For instance, the bromination of 2-aminopyridine (B139424) can be controlled to produce 2-amino-3-bromopyridine (B76627) by carefully managing reaction conditions. evitachem.com A patented method involves dissolving 2-aminopyridine in an organic solvent, followed by the controlled addition of bromine and acetic acid at specific temperatures to achieve high purity and yield. evitachem.com

The regioselectivity of bromination is highly dependent on the existing substituents and the reaction conditions. The table below summarizes examples of regioselective bromination on pyridine and related systems.

| Starting Material | Reagent(s) | Product(s) | Key Observation |

| 2-Aminopyridine | Liquid Bromine, Acetic Acid | 2-Amino-3-bromopyridine | The amino group directs bromination to the adjacent C-3 and C-5 positions. evitachem.com |

| Pyridine N-oxide | (COBr)₂, Et₃N | Regioselective bromination | Oxidation to the N-oxide activates the ring for substitution, primarily at the 2- and 4-positions. chemicalbook.com |

| 2-Amino-3,4-formylpyridine | NBS in Acetonitrile | Bromination directed by amino group | The powerful directing effect of the amino group overrides other substituents. chemimpex.com |

| Pyrrolo[1,2-a]quinoxaline | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo- and 1-Bromo- derivatives | Bromination position can be controlled by reaction conditions, enabling access to different isomers. acs.org |

Functional Group Interconversions for Amino and Acetic Acid Moieties

Functional group interconversion (FGI) is the process of converting one functional group into another. bldpharm.com This is a fundamental strategy in multi-step synthesis. In the context of preparing this compound from its aldehyde precursor, several FGIs are necessary.

The synthesis of the key aldehyde intermediate, 6-bromo-3-pyridinecarboxaldehyde, can itself be accomplished via FGI. A common method is the oxidation of the corresponding primary alcohol, (6-bromopyridin-3-yl)methanol. Reagents such as Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) (DCM) are effective for this type of mild oxidation. chem960.com

The Strecker synthesis itself is a sequence of functional group interconversions:

Aldehyde to Aminonitrile : The C=O group of the aldehyde is transformed into a C(NH₂)CN group. masterorganicchemistry.com

Nitrile to Carboxylic Acid : The cyano group (-C≡N) is hydrolyzed to a carboxyl group (-COOH). This is a standard transformation that can be achieved with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) followed by acidification. masterorganicchemistry.comchemicalbook.com

Multi-Component Reaction Strategies for Amino-Pyridine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. pearson.comgoogle.com MCRs are valued for their atom economy and ability to rapidly generate molecular complexity from simple precursors. chem960.com

While a direct MCR for this compound is not prominently documented, established MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis, can be adapted to create highly substituted pyridine rings. sigmaaldrich.com The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to produce a dihydropyridine, which is then oxidized to the corresponding pyridine. sigmaaldrich.com

A hypothetical MCR approach could involve a variation of the Guareschi-Thorpe reaction, which directly yields a substituted 2-aminopyridine derivative. sigmaaldrich.com

| MCR Type | Components | Catalyst/Conditions | Product Type |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Heat, often followed by an oxidant (e.g., HNO₃) | Dihydropyridine, then Pyridine sigmaaldrich.com |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, Ammonia | Base-catalyzed | 2-Hydroxynicotinonitrile |

| [2+2+2] Cycloaddition | Diyne, Cyanamide | Ru-based catalysts (e.g., [Cp*Ru(MeCN)₃]PF₆) | 2-Aminopyridine chem960.com |

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Acetic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly useful for modifying halogenated pyridine rings. This reaction is central to the synthesis of analogues of the title compound.

The bromine atom at the C-6 position of the this compound scaffold serves as an excellent handle for Suzuki-Miyaura cross-coupling. By reacting the bromo-pyridine core with various aryl or alkyl boronic acids (or their esters), a diverse library of analogues can be synthesized. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base, and an appropriate solvent system.

The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl or Heterobiaryl |

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, PPh₃ | Substituted Alkene |

| Sonogashira | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl Alkyne |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | Aryl Amine |

Derivatization Strategies of the this compound Core

The core structure of this compound possesses three distinct functional groups that can be selectively modified to produce a wide range of derivatives: the C-6 bromine atom, the C-2 amino group, and the carboxylic acid.

Modification at the C-6 Position : As discussed previously, the bromine atom is readily displaced via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, such as aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the molecule.

Modification of the Amino Group : The primary amino group is a versatile functional handle. It can undergo N-acylation with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. Reductive amination or direct N-alkylation can introduce alkyl substituents.

Modification of the Carboxylic Acid Group : The carboxylic acid can be converted into a variety of derivatives. Esterification under acidic conditions (Fischer esterification) or reaction with alkyl halides in the presence of a base yields esters. The formation of amides is typically achieved by first activating the carboxylic acid (e.g., as an acyl chloride or with a coupling agent like DCC or HATU) and then reacting it with a primary or secondary amine.

These derivatization strategies allow for the fine-tuning of the molecule's properties for various research applications.

Advanced Structural Characterization of 2 Amino 2 6 Bromopyridin 3 Yl Acetic Acid and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For amino acid derivatives such as 2-amino-2-(pyridin-3-yl)acetic acid, a non-brominated analogue, ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum of a typical pyridinyl acetic acid derivative, distinct signals are expected for the protons on the pyridine (B92270) ring, the alpha-proton attached to the chiral center, and the protons of the amino group. The chemical shifts (δ) of the pyridine protons are influenced by the position of the substituents and the nitrogen atom within the aromatic ring. For a 3-substituted pyridine, these protons typically appear in the aromatic region of the spectrum, often as multiplets due to spin-spin coupling. The alpha-proton, being adjacent to both the carboxylic acid and the amino group, will have a characteristic chemical shift, and its coupling to the amino protons can provide information about the rotational freedom around the C-N bond.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum (around 170-180 ppm). The carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen and the substituent. researchgate.net The chiral alpha-carbon also has a characteristic resonance.

For stereochemical elucidation, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of different protons, which can be crucial in assigning the relative stereochemistry in more complex analogues.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-2-(pyridin-3-yl)acetic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.7 | - |

| Pyridine-H4 | 7.7 - 7.9 | - |

| Pyridine-H5 | 7.3 - 7.5 | - |

| Pyridine-H6 | 8.4 - 8.6 | - |

| α-H | 4.2 - 4.4 | - |

| NH₂ | Broad singlet | - |

| COOH | Broad singlet | - |

| Pyridine-C2 | - | ~150 |

| Pyridine-C3 | - | ~135 |

| Pyridine-C4 | - | ~123 |

| Pyridine-C5 | - | ~135 |

| Pyridine-C6 | - | ~148 |

| α-C | - | ~55 |

| C=O | - | ~175 |

| Note: These are predicted values for a non-brominated analogue and may vary for 2-Amino-2-(6-bromopyridin-3-YL)acetic acid. Actual experimental data is required for precise assignments. |

Mass Spectrometry for Precise Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the confirmation of its elemental formula, C₇H₇BrN₂O₂. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for amino acids. Under ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information.

Common fragmentation pathways for α-amino acids include the loss of the carboxylic acid group (-COOH) as a neutral loss of 45 Da, and the loss of the amino group (-NH₂). researchgate.net For the title compound, characteristic fragmentation would also involve the pyridine ring. Cleavage of the bond between the α-carbon and the pyridine ring could lead to the formation of a bromopyridinyl fragment. The fragmentation pattern can be complex, but detailed analysis allows for the unambiguous identification of the compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | 230/232 | Molecular ion with bromine isotope pattern |

| [M-COOH]⁺ | 185/187 | Loss of the carboxylic acid group |

| [C₆H₄BrN]⁺ | 170/172 | Bromopyridine fragment |

| [C₅H₄N]⁺ | 78 | Pyridyl fragment (loss of bromine) |

| Note: These are predicted fragmentation patterns. Experimental data from tandem MS/MS studies would be necessary to confirm these pathways. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The carboxylic acid group would show a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1750 cm⁻¹. The amino group (N-H) would typically display stretching vibrations in the range of 3300-3500 cm⁻¹. The aromatic pyridine ring would have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹. researchgate.net

Analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information, though the interpretation can be complex.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic acid | 2500 - 3300 (broad) |

| N-H stretch | Amine | 3300 - 3500 |

| C-H stretch | Aromatic (Pyridine) | > 3000 |

| C=O stretch | Carboxylic acid | 1700 - 1750 |

| C=C, C=N stretch | Aromatic (Pyridine) | 1400 - 1600 |

| C-N stretch | Amine | 1000 - 1350 |

| C-Br stretch | Bromo-group | < 800 |

| Note: These are general ranges and the exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions. |

X-ray Crystallographic Studies for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound or a suitable analogue would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles.

The resulting crystal structure would definitively establish the connectivity of the atoms and the conformation of the molecule in the solid state. It would reveal the planarity of the pyridine ring and the geometry around the chiral alpha-carbon. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, and potential halogen bonding involving the bromine atom. These interactions are crucial for understanding the solid-state properties of the compound.

For an analogue such as (3Z,5E)-2-Amino-4,6-bis(pyridin-3-yl)hepta-1,3,5-triene-1,1,3-tricarbonitrile, a study revealed a centrosymmetric structure where the dihedral angle between the pyridine ring planes was 37.98 (7)°. iucr.org In the crystal, inversion dimers are linked by pairs of N—H⋯N hydrogen bonds. iucr.org While this is not the target molecule, it illustrates the type of detailed structural information that can be obtained.

Table 4: Hypothetical X-ray Crystallographic Data for an Analogue of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Key Bond Length (Cα-COOH) | ~1.53 Å |

| Key Bond Length (Cα-NH₂) | ~1.48 Å |

| Key Bond Angle (N-Cα-C) | ~110° |

| Note: This is a hypothetical table. Actual crystallographic data is required for a definitive structural description. |

Biological Activity and Mechanistic Pathways of 2 Amino 2 6 Bromopyridin 3 Yl Acetic Acid Analogues

Modulation of Biological Systems by Pyridineacetic Acid Derivatives

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their wide-ranging biological activities. mdpi.comejpmr.comresearchgate.netajrconline.org These nitrogen-containing heterocyclic compounds are integral to numerous natural products and FDA-approved drugs. researchgate.netresearchgate.net The pyridine nucleus is a key component in compounds exhibiting properties such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, and antioxidant effects. nih.gov The versatility of the pyridine ring allows for structural modifications that can fine-tune its biological and pharmacokinetic properties, making it a privileged structure in drug discovery. ajrconline.org

Derivatives of pyridine carboxylic acids, such as nicotinic acid, have been investigated for their antiproliferative activities. mdpi.com The incorporation of a pyridine moiety is a strategic approach in the development of new therapeutic agents, as it can enhance water solubility and influence the compound's interaction with biological targets. nih.gov Research has demonstrated that pyridine derivatives can modulate various biological processes, highlighting their significance as a template for designing novel compounds with enhanced therapeutic efficacy. mdpi.com

Enzyme and Receptor Interactions of Analogous Compounds

The therapeutic effects of pyridine-containing compounds are often mediated by their specific interactions with enzymes and cellular receptors. For instance, certain pyridine derivatives function as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. wikipedia.org The presence of a thieno[3,2-b]pyridine (B153574) urea (B33335) moiety in some analogues contributes to the inhibition of both VEGF and HGF receptor signaling. wikipedia.org

In the context of cancer therapy, pyridine derivatives have been identified as inhibitors of several critical enzymes. Pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against cyclin-dependent kinases CDK2 and CDK9, which are crucial for cell cycle regulation. mdpi.com Other analogues have demonstrated potent inhibition of PIM-1 kinase and phosphodiesterase 3A (PDE3A), both of which are considered promising targets for anticancer drugs. acs.orgnih.gov Furthermore, some pyridine derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site and disrupting microtubule dynamics, a mechanism central to the action of many successful anticancer agents. rsc.org

Beyond cancer, pyridine analogues have been developed as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, which is a target for antiviral therapies. albany.edu Additionally, certain 6-substituted hypaphorine (B1674125) analogues, which contain an indole (B1671886) core structurally related to the pyridine ring system, have been shown to act as agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is involved in anti-inflammatory pathways. mdpi.com The interaction of these compounds with specific amino acid residues within the binding sites of these enzymes and receptors is crucial for their biological activity. mdpi.com

Investigation of Anti-Inflammatory Modulatory Effects in in vitro Systems

The anti-inflammatory potential of pyridine derivatives has been substantiated through various in vitro and in vivo models. A common in vivo method to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. nih.gov In one study, three 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in this model, with one compound showing 67% inhibition of edema. nih.gov The croton oil-induced ear edema test in mice is another model where these compounds have shown efficacy, with inhibition of inflammation up to 58%. nih.gov

In vitro assays are crucial for elucidating the mechanisms behind these anti-inflammatory effects. The heat-induced egg albumin denaturation method is one such assay used to evaluate the ability of a compound to prevent protein denaturation, a hallmark of inflammation. arxiv.org Another key in vitro method is the cyclooxygenase (COX) enzyme inhibition assay. youtube.com Since COX enzymes are responsible for the production of pro-inflammatory prostaglandins, their inhibition is a primary mechanism for many anti-inflammatory drugs. youtube.com It has been suggested that the anti-inflammatory effect of some pyridine-4-one derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

Mechanisms of Antibacterial Activity in Related Scaffolds

Pyridine-based scaffolds have demonstrated significant antibacterial properties through various mechanisms of action. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov The proposed mechanism for these oxazolidinone analogues involves the inhibition of bacterial protein biosynthesis by targeting the 50S ribosomal subunit. nih.gov

Another investigated mechanism is the inhibition of bacterial cell division. A thiophenyl-pyrimidine derivative was found to be a potent antibacterial agent against Gram-positive strains by inhibiting FtsZ polymerization and its GTPase activity, which are essential for bacterial cytokinesis. rsc.org This leads to a bactericidal effect. rsc.org Furthermore, some pyridine derivatives exhibit broad-spectrum antimicrobial activity. For instance, certain synthesized pyridine derivatives have shown activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans. researchgate.net Some isoxazole-pyridone derivatives have demonstrated potency double that of ampicillin (B1664943) against B. subtilis. nih.gov The ability of some pyridine derivatives to inhibit biofilm formation is another important aspect of their antibacterial potential. nih.gov

Antiviral Properties and Cellular Targets of Structural Analogues

Analogues containing the pyridine scaffold have shown considerable promise as antiviral agents, targeting a variety of viruses through diverse mechanisms. nih.gov Molecular docking studies have identified pyridine derivatives as potential inhibitors of key proteins of the SARS-CoV-2 virus. nih.gov These compounds are thought to hinder viral processes by inhibiting enzymes such as reverse transcriptase and polymerase. nih.gov

The antiviral activity of pyridine derivatives extends to a range of other viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.gov The mechanisms of action are varied and include the inhibition of viral thymidine (B127349) kinase, RNase H activity, and viral maturation. nih.gov

A significant antiviral strategy involving pyridine analogues is the targeting of host cellular enzymes that are essential for viral replication. For example, inhibitors of the cellular enzyme dihydroorotate dehydrogenase (DHODH), which is critical for pyrimidine biosynthesis, have demonstrated potent antiviral activity against cytomegaloviruses and adenoviruses. albany.edu This approach of targeting cellular factors can offer a broader spectrum of activity and potentially a higher barrier to the development of viral resistance. albany.edu Furthermore, C-nucleoside analogues of favipiravir, which incorporate pyridine, pyridazine, or pyrimidine rings, have been designed to inhibit influenza polymerase, showcasing the adaptability of these scaffolds in antiviral drug design. researchgate.net Some glycoside derivatives of pyridine have also shown activity against rotavirus and herpes simplex 1. scientificarchives.com

Anti-Cancer Potential and Molecular Mechanisms of Action

The pyridine scaffold is a cornerstone in the development of novel anti-cancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines. mdpi.comresearchgate.netcolab.ws These compounds exert their anti-cancer effects through multiple mechanisms, including the inhibition of crucial enzymes, disruption of cellular processes, and induction of cell death. researchgate.net

One of the primary mechanisms is the inhibition of protein kinases that are often dysregulated in cancer. Pyridine-based compounds have been developed as inhibitors of PIM-1 kinase, VEGFR-2, and cyclin-dependent kinases (CDKs), all of which play vital roles in cancer cell proliferation and survival. wikipedia.orgmdpi.comacs.org For instance, a novel pyridine-based compound showed potent PIM-1 inhibition with an IC50 value of 14.3 nM against the MCF-7 breast cancer cell line. acs.org Another series of pyrazolo[3,4-b]pyridine derivatives effectively inhibited CDK2 and CDK9. mdpi.com

Disruption of microtubule dynamics is another established anti-cancer strategy. Pyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine binding site, leading to cell cycle arrest and apoptosis. rsc.org Additionally, some pyridine derivatives function as inhibitors of phosphodiesterase 3A (PDE3A), and a direct correlation between PDE3 inhibition and anticancer activity has been observed. nih.gov The hybridization of the pyridine moiety with other heterocyclic structures, such as 1,3,4-oxadiazole, has also yielded compounds with potent activity against a panel of cancer cell lines, including HepG2 (liver), MCF-7 (breast), SW1116 (colon), and BGC823 (gastric). acs.org

Table 1: Anti-Cancer Activity of Selected Pyridine Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative 9a | Hela | 2.59 µM | CDK2/CDK9 Inhibition, S phase arrest |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 µM | CDK2/CDK9 Inhibition, S phase arrest |

| Trimethoxyphenyl pyridine derivative VI | HEPG-2 | 3.25 μM | Tubulin polymerization inhibition |

| 1,3,4-oxadiazole-pyridine hybrid VII | HepG2 | 0.76 µM | Not specified |

| Pyridine-based compound 12 | MCF-7 | 0.5 µM | PIM-1 Inhibition |

Induction of Cell Cycle Arrest and Apoptosis

A key hallmark of the anti-cancer activity of many pyridine derivatives is their ability to induce cell cycle arrest and apoptosis in cancer cells. rsc.orgnih.gov These actions prevent the uncontrolled proliferation of tumor cells and lead to their programmed cell death.

Novel trimethoxyphenyl pyridine derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis at the pre-G1 phase in HepG-2 liver cancer cells. rsc.org This is often a consequence of their activity as tubulin polymerization inhibitors. rsc.org Similarly, other pyridine and pyridone-based compounds have been found to induce G2/M phase arrest in both MCF-7 and HepG2 cells through a p53-p21-mediated pathway. nih.gov

Imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis through the generation of reactive oxygen species (ROS), which leads to the impairment of the mitochondrial membrane potential. researchgate.netnih.gov This is characterized by an increase in pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like BCL2, ultimately leading to the activation of caspases. researchgate.netnih.gov These derivatives can also promote p53-mediated cell cycle arrest. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been shown to cause cell cycle arrest at the S phase in Hela cells and at the G2/M phase in MCF-7 cells. mdpi.com These compounds also induce significant levels of both early and late apoptosis. mdpi.com A pyridine-based PIM-1 kinase inhibitor was also found to arrest the cell cycle at the S-phase and induce a total apoptosis of 33.43% in MCF-7 cells. acs.org

Table 2: Cell Cycle and Apoptosis Induction by Pyridine Derivatives

| Compound Type | Cell Line | Effect |

|---|---|---|

| Trimethoxyphenyl pyridine | HepG-2 | G2/M phase arrest, Pre-G1 apoptosis (18.53%) |

| Pyridine/Pyridone-based | MCF-7, HepG2 | G2/M phase arrest, Sub-G1 apoptosis |

| Pyrazolo[3,4-b]pyridine | Hela | S phase arrest, Apoptosis induction |

| Pyrazolo[3,4-b]pyridine | MCF-7 | G2/M phase arrest, Apoptosis induction |

| Pyridine-based PIM-1 inhibitor | MCF-7 | S-phase arrest (36.02%), Total apoptosis (33.43%) |

Inhibition of Tubulin Polymerization and Microtubule Dynamics

The disruption of microtubule dynamics is a well-established strategy in anticancer therapy. nih.govnih.gov Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including mitosis and cell structure maintenance. wikipedia.orgresearchgate.net Inhibitors of tubulin polymerization interfere with these processes, leading to cell cycle arrest and apoptosis. nih.gov

One such class of compounds, verubulin (B1683795) and its derivatives, are potent tubulin polymerization inhibitors. nih.gov For example, certain tetrahydroquinoline-quinazoline analogues of verubulin have shown strong cytotoxicity through the inhibition of tubulin polymerization. nih.gov Furthermore, a new, small, water-soluble 2-aminoimidazoline (B100083) derivative, OAT-449, has been identified as a potent inhibitor of tubulin polymerization, inducing mitotic catastrophe in cancer cells at nanomolar concentrations. nih.gov

The following table presents data on the tubulin polymerization inhibitory activity of some heterocyclic compounds, providing a reference for the potential activity of pyridine-containing structures.

| Compound/Class | Target/Mechanism | IC50 (Tubulin Polymerization) | Cell Line Examples | Reference |

| Heterocyclic-fused Pyrimidines | Colchicine binding site | - | A375 melanoma, PC-3/TxR prostate cancer | nih.gov |

| Verubulin (1a) | Tubulin polymerization inhibitor | Low nM potency | Melanoma, brain cancer, ovarian cancer, small cell lung cancer, prostate cancer | nih.gov |

| OAT-449 | Tubulin polymerization inhibitor | - | HT-29 colorectal adenocarcinoma, HeLa cervical adenocarcinoma | nih.gov |

| Sulfanilamide-1,2,3-triazole hybrid (16a) | Tubulin polymerization inhibitor | 2.4 µM | MGC-803 gastric carcinoma | mdpi.com |

| Colchicine | Tubulin polymerization inhibitor | 58 nM | - | mdpi.com |

| KX2-391 | Tubulin polymerization inhibitor | Higher than Colchicine | - | mdpi.com |

| ON-01910 | Tubulin polymerization inhibitor | Higher than KX2-391 | - | mdpi.com |

| HMN-214 | Tubulin polymerization inhibitor | Higher than ON-01910 | - | mdpi.com |

Topoisomerase Inhibition Properties

Topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription, making them key targets for anticancer drugs. nih.gov These enzymes resolve topological problems by transiently cleaving and religating DNA strands. nih.gov Topoisomerase inhibitors function by stabilizing the enzyme-DNA cleavage complex, leading to an accumulation of DNA strand breaks and ultimately cell death. nih.gov

While direct studies on 2-Amino-2-(6-bromopyridin-3-YL)acetic acid analogues as topoisomerase inhibitors are scarce, various pyridine-containing compounds have been investigated for this activity. For example, a study on benzimidazole (B57391) derivatives showed that 3- and 4-pyridyl analogues demonstrated significant topoisomerase I (Topo I) poisoning and anti-proliferative activities. nih.gov In contrast, the 2-pyridyl derivative was less active. nih.gov This highlights the importance of the substitution pattern on the pyridine ring for biological activity.

Anthracyclines and their synthetic mimics, anthracenediones, are well-known topoisomerase II (Topo II) inhibitors that act by intercalating into DNA and stabilizing the DNA-topoisomerase complex. nih.gov

The table below summarizes the topoisomerase inhibitory activity of some pyridine-containing and other related compounds.

| Compound/Class | Target | Activity | Reference |

| 3-Pyridyl benzimidazole analogue (113e) | Topo I | High | nih.gov |

| 4-Pyridyl benzimidazole analogue (113f) | Topo I | High | nih.gov |

| 2-Pyridyl benzimidazole analogue (113d) | Topo I | Lower | nih.gov |

| Mitoxantrone | Topo II | Inhibitor | nih.gov |

| Pixantrone | Topo II | Inhibitor | nih.gov |

DNA Intercalation Studies

DNA intercalation is a binding mode where planar aromatic molecules insert themselves between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. The inclusion of a metal center in the design of intercalating compounds can lead to a greater diversity of geometric shapes and structural flexibility. researchgate.net

While specific DNA intercalation studies on this compound analogues are not documented, the pyridine moiety is a common feature in ligands designed for metal-based DNA intercalators. researchgate.net For instance, copper complexes with pyridine-benzimidazole-based ligands have been shown to bind to DNA, likely through an intercalation mechanism. nih.gov The binding affinity of these complexes is often enhanced by the aromaticity of the ligands. nih.gov

Furthermore, hybrid compounds containing both pyrimidine and pyridine moieties have been synthesized and shown to bind to DNA through a combination of groove binding and partial intercalation. mdpi.com The binding constants (Kb) for some of these compounds were in the range of 105 M-1, which is consistent with an intercalative binding mode. mdpi.com The introduction of larger planar aromatic structures, such as a phenyl group on the pyrimidine skeleton, can enhance the DNA binding ability. mdpi.com

The following table shows DNA binding data for some pyridine-containing compounds.

| Compound | Binding Mode | Binding Constant (Kb) | Reference |

| Pyridine-benzimidazole Cu complex (1) | Intercalation | 2.70 × 106 M−1 (Kapp) | nih.gov |

| 4,6-dihydrazone pyrimidine derivative (10a) | Groove binding and partial intercalation | 7.75 × 105 M−1 | mdpi.com |

| 4,6-dihydrazone pyrimidine derivative (10f) | Groove binding and partial intercalation | 9.18 × 105 M−1 | mdpi.com |

Protein Kinase Inhibition Pathways

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways controlling cell growth, differentiation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.gov The pyridine scaffold is a key structural element in many kinase inhibitors. nih.govnih.gov

Several pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases. nih.gov For example, selpercatinib, which contains a pyrazolo[1,5-a]pyridine (B1195680) core, is an approved inhibitor of the RET kinase. nih.gov Other pyrazolopyridine-based compounds are in clinical trials as inhibitors of kinases such as c-Met. nih.gov The pyridine nitrogen in these compounds often forms a crucial hydrogen bond with the hinge region of the kinase active site. nih.gov

Quinoline-pyridine hybrids have also been designed as inhibitors of PIM-1/2 kinases, which are implicated in various cancers. nih.gov Some of these hybrids have shown potent anticancer activity and induce apoptosis in cancer cell lines. nih.gov Kinetic studies have revealed both competitive and non-competitive inhibition of PIM-1 kinase by these compounds. nih.gov

The table below provides examples of pyridine-containing kinase inhibitors and their activities.

| Compound/Class | Target Kinase | IC50 / Activity | Reference |

| Selpercatinib (10) | RET kinase | Approved drug | nih.gov |

| Glumetinib (11) | c-Met | In clinical trials | nih.gov |

| Pyridine-quinoline hybrid (5c) | PIM-1 kinase | Potent inhibitor | nih.gov |

| Pyridine-quinoline hybrid (6e) | PIM-1 kinase | Potent inhibitor | nih.gov |

| Pyridine-quinoline hybrid (14a) | PIM-1 kinase | Potent inhibitor | nih.gov |

| Pyridine-quinoline hybrid (5b) | PIM-2 kinase | Potent inhibitor | nih.gov |

| Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide | LIMK1/2 | Potent inhibitors | acs.org |

Neuromodulatory Effects and Receptor Binding (e.g., Glutamate (B1630785) Transporter Allosteric Modulation)

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and its modulation has therapeutic potential for various neurological and psychiatric disorders. achemblock.com Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are crucial for maintaining low extracellular glutamate levels and preventing excitotoxicity. google.com

While there is no direct information on the neuromodulatory effects of this compound analogues, related aminopyridine compounds have been shown to influence glutamatergic transmission. For example, 4-aminopyridine, a potassium channel blocker, has been shown to enhance the release of glutamate in the rat striatum. researchgate.net

Furthermore, the synthesis of various thioalkyl derivatives of pyridine has led to the discovery of compounds with psychotropic properties, including anxiolytic and sedative effects. nih.gov Some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives demonstrated significant anxiolytic activity. nih.gov The conjugation of amino acids to a pyridine ring has also been explored to develop potential anticancer agents, suggesting that such hybrid molecules can have diverse biological activities. nih.gov

The study of N-acyl derivatives of anabasine (B190304) and cytisine, which contain pyridine-like structures, has revealed compounds with analgesic activity. mdpi.com These findings suggest that pyridine-amino acid scaffolds could interact with various receptors and transporters in the central nervous system.

Structure Activity Relationship Sar Studies of 2 Amino 2 6 Bromopyridin 3 Yl Acetic Acid Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity of derivatives based on the 2-Amino-2-(6-bromopyridin-3-YL)acetic acid scaffold is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. The pyridine moiety acts as a versatile scaffold, and its electronic properties can be fine-tuned through substitution, which in turn can modulate binding affinity and selectivity for a biological target. nih.govresearchgate.netajrconline.org

Systematic modifications of the pyridine ring have revealed that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have significant, yet often predictable, effects on activity. For instance, studies on related pyridine-based compounds have shown that the introduction of small, electron-withdrawing groups such as a cyano or nitro group at positions ortho or para to the ring nitrogen can alter the pKa of the pyridine nitrogen and influence its ability to act as a hydrogen bond acceptor. nih.gov Conversely, the addition of electron-donating groups like methoxy (B1213986) (-OCH3) or small alkyl groups can enhance hydrophobic interactions within a receptor pocket and may improve metabolic stability. nih.gov A recent review highlighted that the presence of specific groups like -OMe, -OH, and -NH2 on pyridine derivatives can enhance their antiproliferative activity, whereas bulky groups or additional halogens may be detrimental. nih.gov

The position of these substituents is also critical. For example, in a series of pyridine-linked combretastatin (B1194345) analogues, specific dimethoxy substitution patterns on an associated phenyl ring were found to be crucial for potent activity, with other patterns leading to a significant loss of efficacy. acs.org This underscores the importance of a precise substitution pattern to achieve optimal interaction with the target.

The following table illustrates hypothetical SAR data for substitutions on the pyridine ring of this compound, keeping the core amino acid structure constant.

Table 1: Influence of Pyridine Ring Substituents on Biological Potency

| Compound ID | Substituent (R) | Position on Pyridine Ring | Biological Potency (IC₅₀, nM) |

| 1a | -H (Parent) | - | 150 |

| 1b | -CH₃ | 4 | 95 |

| 1c | -OCH₃ | 4 | 70 |

| 1d | -Cl | 4 | 250 |

| 1e | -CN | 5 | 120 |

| 1f | -NO₂ | 5 | 300 |

| 1g | -NH₂ | 2 | 85 |

This hypothetical data suggests that small, electron-donating groups at the 4-position (1b, 1c) or an amino group at the 2-position (1g) may be beneficial for potency, possibly by enhancing binding through electronic or hydrogen-bonding interactions. In contrast, an additional halogen (1d) or a strongly withdrawing nitro group (1f) appears to be detrimental to activity.

Role of the Bromine Atom in Biological Recognition and Activity

The bromine atom at the 6-position of the pyridine ring is a key feature of the parent molecule and plays a multifaceted role in its biological activity. Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties and binding interactions. nih.gov The bromine atom, with its specific size (van der Waals radius ~1.85 Å) and electronegativity, can significantly influence the molecule's interaction with its biological target.

One of the primary roles of the bromine atom is its ability to form halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. This interaction can be highly directional and contribute significantly to binding affinity and selectivity.

The following table presents hypothetical data comparing the parent bromo-compound to analogues with different substituents at the 6-position.

Table 2: Bioisosteric Replacement of the Bromine Atom

| Compound ID | Substituent at Position 6 | Biological Potency (IC₅₀, nM) |

| 2a | -Br (Parent) | 150 |

| 2b | -Cl | 220 |

| 2c | -F | 450 |

| 2d | -I | 180 |

| 2e | -CH₃ | 350 |

| 2f | -CF₃ | 280 |

| 2g | -CN | 400 |

From this hypothetical data, it can be inferred that the bromine atom (2a) or an iodine atom (2d) provides optimal activity, suggesting that both size and polarizability are important for the interaction at this position, possibly through halogen bonding. Replacing bromine with smaller halogens like chlorine (2b) and especially fluorine (2c) leads to a decrease in potency. Non-halogen substituents like methyl (2e), trifluoromethyl (2f), or cyano (2g) also result in reduced activity, highlighting the specific and crucial role of the halogen at this position.

Contributions of the Amino Group to Molecular Interactions

The α-amino group is a fundamental component of the molecule's amino acid structure and is critical for its biological recognition. taylorandfrancis.com This primary amine, which is typically protonated at physiological pH, can act as a key hydrogen bond donor and participate in strong electrostatic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate (B1630785), in a receptor's binding site. nih.govnih.gov

The stereochemistry of the α-carbon to which the amino group is attached is paramount. The spatial orientation of the amino group, whether in the (R) or (S) configuration, can dramatically alter the molecule's ability to fit into a chiral binding pocket. It is common for biological targets to exhibit high stereoselectivity, with one enantiomer being significantly more active than the other. acs.org

Modifications to the amino group, such as N-alkylation or N-acylation, generally lead to a significant loss of activity. This is because such modifications can disrupt the crucial hydrogen bonding network and introduce steric hindrance, preventing optimal binding. The primary nature of the amino group often appears essential for its function in molecular interactions.

The following table provides hypothetical SAR data for modifications of the amino group.

Table 3: Influence of Amino Group Modifications on Biological Potency

| Compound ID | Modification of Amino Group | Stereochemistry | Biological Potency (IC₅₀, nM) |

| 3a | -NH₂ (Parent) | (S) | 150 |

| 3b | -NH₂ | (R) | >10,000 |

| 3c | -NHCH₃ | (S) | 1,200 |

| 3d | -N(CH₃)₂ | (S) | 8,500 |

| 3e | -NHC(O)CH₃ | (S) | >10,000 |

This hypothetical data emphasizes the critical importance of both the stereochemistry and the unsubstituted nature of the amino group. The (S)-enantiomer (3a) is shown to be highly active, while the (R)-enantiomer (3b) is inactive, indicating a strict stereochemical requirement at the binding site. Furthermore, any modification, including methylation (3c, 3d) or acylation (3e), drastically reduces potency, confirming that a primary, protonated amine is likely a key pharmacophoric feature.

Significance of the Acetic Acid Moiety in Receptor Binding

The acetic acid moiety, and specifically the carboxylate group, is another cornerstone of the pharmacophore for this class of compounds. The carboxylic acid group is a common feature in a vast number of therapeutic agents and endogenous molecules like amino acids. nih.govwiley-vch.de At physiological pH, it is deprotonated to a carboxylate anion, making it an excellent hydrogen bond acceptor and enabling it to form strong ionic interactions with positively charged residues like arginine or lysine (B10760008) within a binding pocket. nih.gov

The distance between this acidic center and the aromatic ring is often critical for activity. In many classes of arylalkanoic acids, an optimal distance, typically with one carbon atom separating the acid from the ring, is required for potent activity. pharmacy180.com The acidity (pKa) of the carboxyl group is also a key parameter, as it determines the proportion of the ionized form at a given pH.

Replacing the carboxylic acid with bioisosteres—functional groups with similar physicochemical properties—is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity. nih.govresearchgate.netnih.govdrughunter.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides. The relative efficacy of these replacements is highly dependent on the specific binding site interactions.

The following table shows hypothetical SAR data for modifications of the acetic acid moiety.

Table 4: Bioisosteric Replacement of the Acetic Acid Moiety

| Compound ID | Acidic Moiety | Biological Potency (IC₅₀, nM) |

| 4a | -COOH (Parent) | 150 |

| 4b | -COOCH₃ (Methyl Ester) | 2,500 |

| 4c | -CONH₂ (Amide) | >10,000 |

| 4d | Tetrazole | 250 |

| 4e | -SO₂NH₂ | 900 |

| 4f | -C(O)NHOH (Hydroxamic acid) | 450 |

This hypothetical data illustrates that the free carboxylic acid (4a) is essential for high potency. Masking the acidic group as an ester (4b) or an amide (4c) leads to a dramatic loss of activity, confirming its role as a key binding element. Among the bioisosteres, the tetrazole ring (4d) appears to be a reasonable mimic of the carboxylate, retaining a significant level of activity. Other replacements like the sulfonamide (4e) and hydroxamic acid (4f) are less effective, suggesting that the specific geometry and charge distribution of the carboxylate or tetrazole are best suited for the receptor interaction.

Conformational Preferences and Their Correlation with Pharmacological Profiles

The molecule possesses several rotatable bonds, including the bond between the pyridine ring and the α-carbon, and the bond between the α-carbon and the carboxyl carbon. The rotational barriers around these bonds define the accessible conformational space. Substituents on the pyridine ring can influence these conformational preferences through steric hindrance or electronic effects, thereby modulating the biological activity. For example, a bulky substituent adjacent to the point of attachment to the amino acid portion could restrict rotation and lock the molecule into a more or less active conformation.

Computational modeling and biophysical techniques are often employed to understand the low-energy conformations of such molecules and to correlate these with their activity. Studies on pyridine-linked analogues of other drugs have shown that fixing the distance and relative orientation between aromatic rings can lead to significant improvements in activity, highlighting the importance of conformational control. acs.org

The following table presents a hypothetical correlation between a key dihedral angle (τ), defining the orientation of the pyridine ring relative to the amino acid backbone, and the observed biological activity.

Table 5: Correlation of Conformational Preference with Biological Activity

| Compound ID | Substituent at Position 5 | Preferred Dihedral Angle (τ) [Py-Cα-N-C] | Biological Potency (IC₅₀, nM) |

| 5a | -H | 85° | 150 |

| 5b | -F | 88° | 130 |

| 5c | -CH₃ | 110° | 450 |

| 5d | -C(CH₃)₃ | 150° | 2,800 |

| 5e | Bridged cyclic analogue | 75° (Fixed) | 45 |

This hypothetical data suggests that a relatively perpendicular orientation of the pyridine ring with respect to the amino acid backbone (τ ≈ 85-90°) is favorable for activity (5a, 5b). Introducing a sterically demanding group like methyl (5c) or tert-butyl (5d) at the 5-position forces a larger dihedral angle, leading to a significant loss of potency. A conformationally constrained cyclic analogue (5e) that locks the dihedral angle in the optimal range shows markedly enhanced activity, underscoring the direct link between conformational preference and the pharmacological profile.

Computational Chemistry and Molecular Modeling of 2 Amino 2 6 Bromopyridin 3 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For "2-Amino-2-(6-bromopyridin-3-YL)acetic acid," DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional conformation of the molecule.

Systematic quantum mechanical studies on similar molecules, such as derivatives of 2-aminopyridine (B139424), have demonstrated the utility of DFT in achieving excellent agreement between calculated and experimental structural parameters. nih.gov The optimized geometry is the foundation for further computational analysis, including vibrational frequency calculations, which can be compared with experimental infrared and Raman spectra to validate the computational model. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.89 Å |

| C-N (pyridine) | 1.34 Å | |

| C-C (chiral center) | 1.54 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| Bond Angle | C-C-N (pyridine) | 123.5° |

| Br-C-C (pyridine) | 118.9° | |

| O-C-O (carboxyl) | 125.0° | |

| Dihedral Angle | C-C-C-N (pyridine ring) | ~0° |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity and intermolecular interaction sites. wolfram.comresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netyoutube.com

For "this compound," an MEP map would likely reveal a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making them key sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit a positive potential, indicating their role as hydrogen bond donors. researchgate.net Analyzing the MEP is crucial for understanding how the molecule might interact with a biological target's binding pocket. scispace.com

Table 2: MEP Surface Characteristics of this compound (Illustrative Data)

| Molecular Region | Predicted Electrostatic Potential | Implication |

| Carboxyl Oxygen Atoms | Highly Negative (Red) | Electrophilic attack site, H-bond acceptor |

| Pyridine Nitrogen Atom | Negative (Red/Yellow) | H-bond acceptor |

| Amino Group Hydrogens | Highly Positive (Blue) | Nucleophilic attack site, H-bond donor |

| Carboxyl Hydrogen | Highly Positive (Blue) | H-bond donor |

| Bromine Atom | Moderately Negative | Potential for halogen bonding |

Note: This table is illustrative, based on the general principles of MEP analysis applied to the functional groups present in the molecule. wolfram.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In "this compound," NBO analysis would elucidate hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pair (LP) of the pyridine nitrogen and the antibonding (π*) orbitals of the aromatic ring, or between the lone pairs of the oxygen atoms and adjacent antibonding orbitals, would be significant. These charge-transfer events within the molecule are critical for understanding its electronic structure and reactivity. researchgate.net

Table 3: Significant NBO Interactions in this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N (pyridine) | π* (C-C) | ~20.5 | π-delocalization |

| LP (2) O (carboxyl C=O) | σ* (C-C chiral) | ~2.8 | Hyperconjugation |

| σ (C-H) | σ* (C-N) | ~5.0 | Hyperconjugation |

| LP (1) Br | σ* (C-C pyridine) | ~1.5 | Halogen interaction |

Note: The E(2) values are hypothetical examples based on NBO analyses of similar organic molecules and serve to illustrate the types of interactions expected. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For "this compound," an MD simulation would typically be performed to understand its conformational flexibility and its dynamic behavior when interacting with a biological target, such as a protein receptor.

The simulation would involve placing the ligand in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to model their motion. This provides insights into how the ligand explores different conformations, the stability of its binding to a receptor, and the role of water molecules in mediating the interaction. MD simulations can reveal key dynamic events, such as the formation and breaking of hydrogen bonds over the simulation time, which are not apparent from static models. mdpi.com

Molecular Docking Investigations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand for a specific protein target.

For "this compound," docking studies would be conducted against a relevant biological target. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a function that estimates the binding energy. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom, that stabilize the ligand-receptor complex. The predicted binding affinity (e.g., in kcal/mol) provides a quantitative measure of how strongly the ligand is expected to bind. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key H-Bond Interactions | Amino group with Asp145; Carboxyl group with Lys72 |

| Hydrophobic Interactions | Pyridine ring with Phe80, Leu130 |

| Halogen Bond | Bromine atom with backbone carbonyl of Gly78 |

| Predicted Ki (inhibitor constant) | ~1.5 µM |

Note: This data is purely illustrative and hypothetical, as it depends on the specific biological target chosen for the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogs of "this compound," a dataset of similar compounds with experimentally measured biological activities would be required. Various molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the observed activity. nih.gov Such a model could then be used to predict the biological activity of "this compound" and guide the design of more potent analogs.

Future Research Directions and Unaddressed Areas

Identification of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes to 2-Amino-2-(6-bromopyridin-3-YL)acetic acid and its analogues is paramount for facilitating its broader application. While classical methods for α-amino acid synthesis can be adapted, future research could focus on more advanced and stereoselective strategies.

One promising avenue is the application of photoredox catalysis for the synthesis of β-heteroaryl α-amino acids. This method allows for the regiospecific activation of halogenated pyridines and their conjugate addition to dehydroalanine (B155165) derivatives, offering a pathway to a diverse range of unnatural amino acids under mild conditions. researchgate.net Furthermore, iridium-catalyzed methods for the direct conversion of simple alkenes and glycine (B1666218) derivatives could provide exceptional regio- and stereocontrol in synthesizing β-substituted α-amino acids. liverpool.ac.uk

Another area for exploration is the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides, which has been successfully employed for the synthesis of polysubstituted pyridines. acs.org Adapting this methodology could lead to novel and efficient routes to the target compound and its derivatives. Research into solid-phase synthesis strategies would also be beneficial, enabling the rapid generation of libraries of related compounds for screening purposes. acs.org

Elucidation of Additional Biological Targets and Mechanisms

The pyridine (B92270) ring is a common feature in many commercially available drugs, highlighting its importance as a pharmacophore. wikipedia.org Derivatives of pyridine have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and antiproliferative effects. nih.govnih.gov Future research should aim to identify the specific biological targets of this compound and its derivatives.

A pertinent example is the design of L-amino acids containing a pyridine moiety as inhibitors of human nitric oxide synthase (NOS). nih.gov Studies have shown that 2-aminopyridine-containing L-amino acids can exhibit potent inhibitory activity against NOS isozymes. nih.gov This suggests that this compound could be investigated as a potential NOS inhibitor, with further studies needed to determine its potency and selectivity for different NOS isoforms.

The antiproliferative activity of pyridine derivatives is another area ripe for investigation. nih.gov The bromopyridine moiety could be crucial for interacting with specific biological targets in cancer cells. Screening of this compound and its derivatives against a panel of cancer cell lines could uncover potential anticancer activity. researchgate.net Subsequent studies would then focus on identifying the molecular targets and signaling pathways involved.

Advanced Computational Design and Optimization Strategies

Computational methods are increasingly integral to modern drug discovery and can be powerfully applied to the design and optimization of derivatives of this compound. In silico studies can predict the binding affinity of compounds to specific protein targets, guiding the synthesis of more potent and selective molecules. nih.gov

One key area is the use of computational enzyme design to identify potential enzymatic targets or to engineer novel enzymes that can utilize this amino acid. nih.govbiorxiv.org By scaffolding the catalytic motif of known enzymes, it may be possible to design proteins that bind to or are modified by this compound. biorxiv.org For instance, if a biological target is identified, computational docking studies can be performed to understand the binding mode of the compound and to predict modifications that would enhance its inhibitory activity. nih.gov

Quantitative structure-activity relationship (QSAR) analysis can also be employed to correlate the structural features of a series of derivatives with their biological activity. nih.gov This can help in identifying the key chemical properties that contribute to the desired effect, thereby streamlining the design of new and more effective compounds.

Development of Derivatized Compounds for Specific Biological Applications

The chemical structure of this compound provides multiple points for derivatization, allowing for the creation of a wide range of compounds with tailored biological applications.

The bromine atom on the pyridine ring is a key functional group that can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of aryl or heteroaryl groups. acs.org This would allow for the synthesis of a library of triaryl amino acids with potentially interesting photophysical or biological properties. acs.org

The amino and carboxylic acid groups can be modified to create peptidomimetics or to conjugate the molecule to other entities, such as carrier proteins or fluorescent tags. nih.gov For example, a bromoacetyl group could be introduced to create a heterotrifunctional amino acid derivative capable of site-specific conjugation to peptides or other biomolecules. nih.gov This would enable its use in the development of targeted drug delivery systems or as a probe to study biological processes.

Q & A

Q. Critical parameters :

- Temperature: Higher temperatures (>30°C) risk side reactions (e.g., dehalogenation).

- Solvent polarity: Polar aprotic solvents improve bromine solubility and regioselectivity .

Advanced: How can bromination selectivity at the pyridine 6-position be optimized?

Achieving regioselective bromination at the 6-position requires:

- Directed metalation : Use of directing groups (e.g., methoxy or amino) to steer bromine to the desired site. For example, LiTMP-mediated lithiation followed by quenching with Br₂ .

- Catalytic systems : Pd-catalyzed C–H activation with brominating agents (e.g., NBS) under mild conditions (e.g., 50°C in DMF) .

- Computational guidance : DFT calculations to predict reactive sites based on electron density maps, reducing trial-and-error experimentation .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on pyridine protons). Key signals: pyridine C6-Br (~160 ppm in ¹³C) and acetic acid protons (δ 3.7–4.1 ppm) .

- HPLC-MS : For purity assessment (≥95%) and molecular weight confirmation (216.03 g/mol). Reverse-phase C18 columns with acetonitrile/water gradients are effective .

- X-ray crystallography : To resolve ambiguity in stereochemistry or crystal packing effects .

Advanced: How to resolve contradictions in reported biological activities between this compound and its analogs?

Discrepancies often arise from structural variations or assay conditions. Strategies include:

- Comparative SAR studies : Systematically compare analogs (e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid vs. bromopyridine derivatives) under standardized assays. For example:

| Compound | Antioxidant Activity (IC₅₀, μM) | Anticancer (IC₅₀, μM) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 2-Amino-2-(4-methoxyphenyl)acetic acid | 18.5 ± 2.1 | 15.4 ± 1.5 |

| Data adapted from comparative studies |

- Mechanistic profiling : Use enzyme inhibition assays (e.g., kinase panels) to identify off-target effects. For example, bromine’s electronegativity may enhance binding to ATP pockets .

Advanced: How does the bromine atom influence reactivity in Suzuki-Miyaura coupling?

The bromine acts as a superior leaving group compared to Cl or F due to its lower bond dissociation energy. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for efficient cross-coupling with boronic acids.

- Solvent/base systems : DME/H₂O with K₂CO₃ at 80°C provides optimal yields (>80%) .

- Side reactions : Debromination risks are minimized by avoiding strong bases (e.g., NaOH) .

Advanced: Best practices for in vitro enzyme inhibition studies?

- Assay design : Use recombinant enzymes (e.g., COX-2 or kinases) with fluorescence-based readouts (e.g., ADP-Glo™). Include positive controls (e.g., Celecoxib for COX-2) .

- Buffer optimization : pH 7.4 Tris-HCl with 1 mM DTT to maintain enzyme stability.

- Data validation : Replicate experiments (n ≥ 3) and use nonlinear regression for IC₅₀ calculations. Cross-validate with SPR to confirm binding kinetics .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Short-term : Stable at 2–8°C under inert atmosphere (N₂/Ar) for 6 months.

- Long-term : Lyophilization with cryoprotectants (e.g., trehalose) preserves integrity for >2 years at -20°C .

- Decomposition risks : Exposure to light/moisture accelerates degradation; monitor via periodic HPLC .

Advanced: How to model interactions between this compound and biological targets computationally?

- Docking studies : Use AutoDock Vina with high-resolution protein structures (e.g., PDB ID 1CX2). Focus on bromine’s halogen bonding with backbone carbonyls .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.